Montelukast-d6

Bioanalytical method validation Stable isotope-labeled internal standard LC-MS/MS quantitation

Unlabeled internal standards fail to correct for matrix effects and ion suppression in LC-MS/MS, introducing systematic quantification errors. Montelukast-d6, a deuterated SIL-IS with +6 Da mass shift, co-elutes and ionizes identically to native montelukast while enabling distinct m/z detection. • Validated in human plasma: intra-/inter-day precision <4.0% CV, accuracy 93.0-107.0%, LLOQ 2.060 ng/mL-supporting ANDA submissions. • Preclinical throughput: 1.5-min run time, linear range 0.25-500 ng/mL (r²=0.9999) in sheep plasma. • Robust across fasted/fed states, cell-based ADME, and therapeutic drug monitoring. Supplied with full isotopic purity documentation for regulatory-compliant bioanalytical workflows.

Molecular Formula C35H36ClNO3S
Molecular Weight 592.2 g/mol
Cat. No. B129410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast-d6
Synonyms1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-[1-hydroxy-1-(methyl-d3)ethyl-2,2,2-d3]phenyl]propyl]thio]methyl]cyclopropaneacetic Acid; 
Molecular FormulaC35H36ClNO3S
Molecular Weight592.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
InChIInChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1/i1D3,2D3
InChIKeyUCHDWCPVSPXUMX-ZCAOFVIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Montelukast-d6: Isotope-Labeled Internal Standard


Montelukast-d6 is a deuterated analog of the leukotriene receptor antagonist montelukast, specifically designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. This compound incorporates six deuterium atoms (d6), resulting in a molecular mass shift of +6 Da relative to unlabeled montelukast, which enables precise mass spectrometric differentiation during LC-MS/MS workflows [1]. As a SIL-IS, Montelukast-d6 exhibits near-identical physicochemical properties to the native analyte—including chromatographic retention time and ionization efficiency—while maintaining a distinct m/z ratio, thereby correcting for matrix effects, ion suppression, and sample preparation variability . It is primarily employed in validated bioanalytical methods for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring in biological matrices such as human plasma and serum [2].

Why Montelukast-d6 Cannot Be Replaced


Substituting Montelukast-d6 with unlabeled montelukast or structurally similar non-isotopic internal standards in LC-MS/MS workflows introduces systematic quantification errors that undermine method validity and regulatory compliance. Unlabeled montelukast co-elutes and shares identical m/z transitions with the target analyte, rendering it incapable of correcting for matrix effects, extraction recovery variations, or ionization fluctuations . Non-deuterated alternatives (e.g., structurally analogous compounds) exhibit differential chromatographic retention and ionization efficiency, which FDA and EMA bioanalytical method validation guidelines explicitly caution against unless co-eluting stable isotope-labeled internal standards are unavailable [1]. In validated methods employing Montelukast-d6, the precision of quantification—expressed as intra- and inter-day %CV—remains below 4.0%, and accuracy falls within 93.0–107.0% of nominal concentrations, metrics that would be unattainable using unlabeled or non-isotopic substitutes [2].

Montelukast-d6 Performance vs. Alternatives


Isotopic Purity vs. Unlabeled Montelukast

Montelukast-d6 is supplied with a certified isotopic purity of ≥99% deuterated forms (d1-d6), a specification that ensures minimal unlabeled analyte contamination which could otherwise compromise lower limit of quantitation (LLOQ) and calibration curve linearity. Unlabeled montelukast (e.g., montelukast sodium, CAS 151767-02-1) is typically supplied with chemical purity specifications of 98% but lacks isotopic enrichment . The presence of unlabeled montelukast impurity in a deuterated internal standard directly elevates baseline signal in the analyte channel, an effect quantified as proportional systematic error [1]. Montelukast-d6 from certified suppliers meets ISO 17034 reference material standards, with lot-specific Certificates of Analysis confirming isotopic enrichment and purity .

Bioanalytical method validation Stable isotope-labeled internal standard LC-MS/MS quantitation

Method Precision vs. Non-Isotopic Internal Standard

In a fully validated LC-ESI-MS/MS method for human plasma, the use of Montelukast-d6 as the internal standard yielded intra- and inter-day precision values of less than 4.0% coefficient of variation (%CV) across the calibration range of 10.0–600.0 ng/mL, with accuracy ranging from 93.0% to 107.0% of nominal concentrations [1]. By comparison, an earlier validated method for montelukast in human plasma utilizing a structurally similar but non-isotopic internal standard (amlodipine) achieved inter-day precision ranging from 5.2% to 11.8% %CV, reflecting the superior matrix effect correction afforded by the co-eluting deuterated internal standard [2]. The Montelukast-d6-based method also demonstrated stability recovery exceeding 85% across bench-top, freeze-thaw, and autosampler stability assessments, and was successfully applied to a 28-subject bioequivalence study following 10 mg oral montelukast administration [1].

Bioequivalence study Pharmacokinetics Method validation

FDA Compliance in Multi-Analyte Quantification

An LC-MS/MS method for the simultaneous determination of montelukast and fexofenadine in human plasma was developed and validated using Montelukast-d6 and fexofenadine-d10 as internal standards, with full adherence to US FDA bioanalytical method validation guidelines [1]. The method achieved a linear range of 2.00–1000 ng/mL for both analytes (r² ≥0.99), with intra- and inter-day accuracy and precision values meeting FDA acceptance criteria [1]. This dual-analyte validated method was successfully applied to an oral bioequivalence study in humans [1]. In contrast, alternative methods employing non-deuterated internal standards for montelukast have required more extensive matrix effect validation and post-column infusion studies to confirm the absence of ion suppression, adding time and resource burden to method development [2].

FDA bioanalytical method validation Simultaneous quantification Regulatory submission

Cost Efficiency vs. Higher Deuterated Standards

Montelukast-d6 (free acid form, CAS 1093746-29-2) is commercially available at $140.00 per 1 mg from GLPBio, with bulk pricing reducing the per-unit cost to $90.00 per mg at the 10 mg scale [1]. In comparison, the alternative deuterated internal standard Montelukast-d9—which offers a +9 Da mass shift and is available from select specialty suppliers—commands a premium of approximately 40–60% per milligram due to additional synthetic complexity, with typical pricing exceeding $230.00 per 1 mg . The 6 Da mass shift of Montelukast-d6 provides adequate chromatographic separation and sufficient m/z distinction from the native analyte in the majority of triple quadrupole MS workflows, making the incremental isotopic enrichment of Montelukast-d9 unnecessary for most applications [2]. This cost differential enables laboratories to allocate procurement budgets more efficiently while maintaining analytical performance.

Procurement Laboratory supply Cost analysis

Montelukast-d6 Application Scenarios


FDA/EMA-Compliant Bioequivalence Studies

Montelukast-d6 is the internal standard of choice for quantifying montelukast in human plasma during pivotal bioequivalence studies submitted to regulatory agencies. As demonstrated in a validated LC-MS/MS method with precision <4.0% CV and accuracy within 93.0–107.0%, the compound's co-eluting properties and isotopic purity enable robust correction for inter-subject matrix variability encountered in clinical trial samples [1]. The method has been successfully deployed in a 28-subject crossover study following 10 mg oral administration, generating pharmacokinetic data suitable for ANDA submissions [1].

Therapeutic Drug Monitoring and Pharmacokinetics

The high sensitivity and selectivity afforded by Montelukast-d6-based LC-MS/MS methods—achieving a lower limit of quantitation (LLOQ) of 2.060 ng/mL in human plasma—make this internal standard ideal for therapeutic drug monitoring and population pharmacokinetic studies where accurate quantification of low circulating drug concentrations is essential [2]. The method has been validated for both fasting and fed-state pharmacokinetic assessments, demonstrating robustness across diverse physiological conditions [2].

Preclinical PK Screening in Veterinary Models

For preclinical pharmacokinetic studies in animal models, Montelukast-d6 enables rapid sample throughput with minimal matrix interference. A validated method in sheep plasma achieved a 1.5-minute total run time with a linear dynamic range of 0.25–500 ng/mL (r² = 0.9999) and precision <5% CV at all levels except LLOQ [3]. This rapid gradient LC-MS/MS method using a monolithic column supports high-volume preclinical screening while maintaining the quantitative accuracy required for dose-ranging and toxicokinetic analyses [3].

In Vitro Permeability and Drug Transport Assays

Montelukast-d6 serves as an internal standard in HPLC-MS/MS assays designed for quantifying montelukast in cell-based systems, including in vitro pulmonary drug permeability studies . Its co-eluting behavior and matched ionization efficiency enable precise quantitation of low-concentration montelukast in complex cell culture media and lysates, supporting ADME research in respiratory drug delivery and transporter interaction investigations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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